REACTION_CXSMILES
|
[C:1]1(=[O:8])[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.[OH:9][CH2:10][C:11]([CH3:15])([CH2:13]O)[CH3:12].S(=O)(=O)(O)O>ClCCl>[CH3:12][C:11]1([CH3:15])[CH2:10][O:9][C:4]2([CH2:5][CH2:6][C:1](=[O:8])[CH2:2][CH2:3]2)[O:7][CH2:13]1
|
Name
|
|
Quantity
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25 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(CC1)=O)=O
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
OCC(C)(CO)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
stirred till the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by cooling the reaction mixture to 10–20° C
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
WASH
|
Details
|
was washed with saturated aqueous sodium bicarbonate solution (100 ml)
|
Type
|
CUSTOM
|
Details
|
separated the organic layer from the resulting biphasic mixture
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off from organic layer till substantial completion under reduced pressure
|
Type
|
ADDITION
|
Details
|
n-Heptane (250 ml) was added to the resulting residual mass
|
Type
|
TEMPERATURE
|
Details
|
by cooling the reaction mass to a temperature of 0–5° C.
|
Type
|
FILTRATION
|
Details
|
to filter the by-products
|
Type
|
DISTILLATION
|
Details
|
Then the solvent from the filtrate was distilled off till the substantial completion under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC2(CCC(=O)CC2)OC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |